methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a benzoate moiety through an amide bond. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-methyl-4-oxo-4H-chromen-2-carboxylic acid with 4-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial effects observed with this compound . Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- 4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate
Uniqueness
Methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chromen-4-one core with a benzoate moiety through an amide bond is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Biological Activity
Methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's molecular formula is C16H15N1O5 with a molecular weight of approximately 299.30 g/mol. It features a chromene moiety, which is a common structural element in many bioactive compounds.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to and modulate the activity of certain receptors, affecting signal transduction pathways.
- Antioxidant Activity : Compounds in the chromene family often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values indicating significant potency against these cells.
Cell Line | IC50 (µg/ml) |
---|---|
MCF-7 | 5.5 |
HepG2 | 6.9 |
These results suggest that this compound may act as a promising lead compound for further development in cancer therapy.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the field of infectious diseases.
Case Studies
- Study on Anticancer Activity : A recent study evaluated various coumarin derivatives, including this compound, against human tumor cell lines. The results indicated that modifications to the chromene structure significantly enhanced cytotoxicity and selectivity towards cancer cells .
- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and induce cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H15NO5 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 4-[(6-methyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15NO5/c1-11-3-8-16-14(9-11)15(21)10-17(25-16)18(22)20-13-6-4-12(5-7-13)19(23)24-2/h3-10H,1-2H3,(H,20,22) |
InChI Key |
XBOYJUKYKURQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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